molecular formula C10H9ClN2 B3319181 6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine CAS No. 1080429-96-4

6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B3319181
CAS No.: 1080429-96-4
M. Wt: 192.64 g/mol
InChI Key: ZJCTXFJODGXPRQ-UHFFFAOYSA-N
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Description

6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine (CAS 1080429-96-4) is a high-value heterocyclic building block with significant promise in medicinal chemistry research. This compound, with the molecular formula C10H9ClN2 and a molecular weight of 192.64 g/mol, is supplied at a minimum purity of 98% . It belongs to the imidazo[1,2-a]pyridine class of fused bicyclic heterocycles, a scaffold recognized as "drug prejudice" due to its extensive biological applications . This scaffold is a key structural feature in several clinical-stage therapeutic agents. A prominent example is Telacebec (Q203), an imidazo[1,2-a]pyridine amide currently in Phase II clinical trials for tuberculosis (TB), which highlights the critical research value of this chemical class . Compounds based on this scaffold exhibit potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis . The primary mechanism of action for many anti-TB imidazo[1,2-a]pyridines is the inhibition of QcrB, a subunit of the essential cytochrome bcc oxidase complex in the oxidative phosphorylation pathway of the bacterium . By targeting this pathway, these research compounds can disrupt the energy metabolism and ATP synthesis vital for bacterial survival, presenting a compelling strategy for developing new anti-infective agents . Beyond tuberculosis, the imidazo[1,2-a]pyridine core is found in various pharmacologically active molecules, underscoring its broad utility in drug discovery for diseases including cancer, viral infections, and central nervous system disorders . This product is intended for research and development use only and is not intended for human or veterinary use.

Properties

IUPAC Name

6-chloro-3-prop-1-en-2-ylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-7(2)9-5-12-10-4-3-8(11)6-13(9)10/h3-6H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCTXFJODGXPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CN=C2N1C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 6 Chloro 3 Prop 1 En 2 Yl Imidazo 1,2 a Pyridine and Diverse Imidazo 1,2 a Pyridine Analogues

Classical and Contemporary Cyclization Protocols for Imidazo[1,2-a]pyridine (B132010) Ring Formation

The foundational methods for constructing the imidazo[1,2-a]pyridine core involve cyclization reactions that form the imidazole (B134444) ring onto a pre-existing pyridine (B92270) structure. These protocols have evolved from traditional two-component condensations to highly efficient one-pot multicomponent approaches.

Condensation Reactions Involving 2-Aminopyridines with α-Halocarbonyl Compounds and Related Electrophiles

The most traditional and widely utilized method for synthesizing imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound, a reaction first reported by Tschitschibabin. nih.govbio-conferences.org This approach involves the initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine attacks the carbon bearing the halogen, followed by an intramolecular cyclization and dehydration to form the aromatic bicyclic system. rsc.org

To synthesize a molecule such as 6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine, this method would theoretically involve the reaction of 5-chloro-2-aminopyridine with a suitable α-haloketone, such as 1-halo-3-methylbut-3-en-2-one. A significant limitation of this classic method is the restricted availability and lachrymatory nature of many α-halocarbonyl compounds. nih.gov Modern variations of this reaction focus on the in situ generation of the α-halocarbonyl species from readily available ketones, using reagents like N-bromosuccinimide or copper(II) bromide, which broadens the substrate scope. nih.gov

Table 1. Examples of Condensation Reactions for Imidazo[1,2-a]pyridine Synthesis
Reactant 1Reactant 2ConditionsProduct TypeYieldReference
2-Aminopyridineα-BromoketonesMicrowave irradiation, solvent-freeSubstituted Imidazo[1,2-a]pyridinesExcellent organic-chemistry.org
2-AminopyridineAcetophenonesCBrCl3, 80°C3-Phenylimidazo[1,2-a]pyridineVery good organic-chemistry.org
5-chloro-2-aminopyridineEthyl bromopyruvateReflux in ethanol2-Ethyl carboxylate imidazo[1,2-a]pyridineNot specified nih.gov

Multicomponent Reaction Approaches for Imidazo[1,2-a]pyridine Assembly

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their high efficiency, atom economy, and ability to generate molecular diversity in a single step. beilstein-journals.orgmdpi.com For the synthesis of imidazo[1,2-a]pyridines, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction (3CR) is particularly prominent. beilstein-journals.orgmdpi.comresearchgate.net This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically under acidic catalysis, to afford 3-aminoimidazo[1,2-a]pyridine derivatives. researchgate.netmdpi.com

The GBB reaction's mechanism initiates with the formation of an imine from the 2-aminopyridine and the aldehyde. beilstein-journals.org The isocyanide then undergoes a [4+1] cycloaddition with the imine, followed by tautomerization to yield the final aromatic product. beilstein-journals.org The versatility of this method allows for the introduction of a wide range of substituents at various positions of the imidazo[1,2-a]pyridine core by simply changing the starting components. beilstein-journals.orgresearchgate.net Catalyst-free versions of the GBB reaction have also been developed using green solvents like deep eutectic solvents. researchgate.net

Table 2. Multicomponent Reactions for Imidazo[1,2-a]pyridine Synthesis
Reaction TypeComponentsCatalyst/SolventProduct TypeYieldReference
Groebke-Blackburn-Bienaymé (GBB)2-Aminopyridine, Aldehyde, IsocyanideNH4Cl, Microwave3-Aminoimidazo[1,2-a]pyridines89% mdpi.com
Copper-Catalyzed MCR2-Aminopyridine, Aldehyde, Terminal AlkyneCuI / NaHSO4·SiO22,3-Disubstituted Imidazo[1,2-a]pyridinesHigh to excellent organic-chemistry.orgnih.gov
Palladium-Catalyzed MCR2-Amino-5-halogenopyridines, 2-Halogenocarbonyls, Boronic acidsPd(OAc)2, Microwave2,3,6-Trisubstituted Imidazo[1,2-a]pyridinesGood organic-chemistry.orgnih.gov

Transition Metal-Catalyzed Synthetic Routes for Substituted Imidazo[1,2-a]pyridines

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering novel pathways with high selectivity and functional group tolerance. researchgate.net Catalysts based on palladium, copper, and iron have been extensively developed for the synthesis of the imidazo[1,2-a]pyridine scaffold, enabling C-H functionalization, cross-coupling, and oxidative cyclization reactions that are often not feasible through classical methods. nih.govrsc.org

Palladium-Catalyzed Cyclizations and Cross-Coupling Reactions

Palladium catalysts are renowned for their efficacy in forming carbon-carbon and carbon-heteroatom bonds. In the context of imidazo[1,2-a]pyridine synthesis, palladium catalysis is employed in various strategies, including C-H activation and cross-coupling reactions. rsc.org For instance, a one-pot, three-component reaction catalyzed by Pd(OAc)₂ under microwave irradiation allows for the efficient synthesis of 2,3-diarylimidazo[1,2-a]pyridines. organic-chemistry.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are invaluable for modifying the imidazo[1,2-a]pyridine scaffold. nih.govnih.gov A pre-formed halogenated imidazo[1,2-a]pyridine (e.g., a 6-chloro or 6-bromo derivative) can be coupled with a variety of boronic acids or esters to introduce diverse substituents at the 6-position, a key strategy for building libraries of analogues for medicinal chemistry. nih.govnih.gov Intramolecular C-H activation/cyclization reactions mediated by palladium have also been developed to construct more complex, fused heterocyclic systems based on the imidazo[1,2-a]pyridine core. rsc.org

Copper-Catalyzed Oxidative Cyclizations and Amination Reactions

Copper catalysts offer a cost-effective and versatile alternative to palladium for the synthesis of imidazo[1,2-a]pyridines. nih.gov A variety of copper-catalyzed methods have been reported, often proceeding under aerobic conditions, making them environmentally attractive. rsc.orgorganic-chemistry.org These methods include tandem imine formation and intramolecular aerobic oxidative C-H amination/cyclization between 2-aminopyridines and acetophenones. rsc.org

Copper(I) iodide (CuI) is a frequently used catalyst for these transformations. nih.govorganic-chemistry.org It can catalyze three-component domino reactions of aldehydes, 2-aminopyridines, and terminal alkynes to produce highly substituted imidazo[1,2-a]pyridines. nih.gov Another notable approach is the copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters, which provides an efficient and environmentally friendly route to the target scaffold. organic-chemistry.orgnih.gov These reactions tolerate a wide range of functional groups and can be used to synthesize complex molecules. organic-chemistry.org

Table 3. Examples of Copper-Catalyzed Syntheses
ReactantsCatalyst/ConditionsReaction TypeYieldReference
2-Aminopyridines, AcetophenonesCuI, AerobicOxidative C-H Amination/Cyclization48-92% rsc.org
Pyridines, Ketone Oxime EstersCuI, Air, Li2CO3Aerobic Dehydrogenative Cyclizationup to 89% organic-chemistry.org
2-Aminopyridines, Aldehydes, Terminal AlkynesCuI, NaHSO4·SiO2Three-Component Domino ReactionGood nih.gov
2-Aminopyridines, NitroolefinsCopper catalyst, AirOne-pot Oxidative CyclizationGood organic-chemistry.org

Iron-Catalyzed Methodologies

Iron catalysts are gaining significant attention in organic synthesis due to iron's low cost, low toxicity, and environmental benignity. nih.gov Iron's variable oxidation states allow it to catalyze a diverse range of organic transformations. nih.gov For the synthesis of imidazo[1,2-a]pyridines, iron-catalyzed reactions provide an economical and sustainable option.

One such method is the iron(II) chloride-catalyzed denitration reaction between aminopyridines and 2-methyl-nitroolefins to produce 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives. organic-chemistry.orgthieme-connect.com The proposed mechanism involves a Michael-type addition of the 2-aminopyridine to the nitroolefin, followed by an iron-catalyzed cyclization and elimination of the nitro group. thieme-connect.com This procedure is simple, uses an inexpensive catalyst, and tolerates various functional groups. organic-chemistry.orgthieme-connect.com Additionally, iron catalysts have been successfully used for the aerobic oxidative diamination of nitroalkenes with 2-aminopyridines, yielding 2-nitro-3-arylimidazo[1,2-a]pyridines with complete regioselectivity under mild conditions. organic-chemistry.org

Metal-Free Synthetic Methodologies for Imidazo[1,2-a]pyridine Core Construction

In recent years, significant efforts have been directed towards developing metal-free synthetic protocols for the construction of the imidazo[1,2-a]pyridine core to enhance the environmental compatibility of classical synthesis schemes. nih.gov These methods often feature improved atom economy, energy efficiency, and the use of reusable or less toxic catalysts. acs.org

A primary and widely exploited metal-free strategy involves the condensation of 2-aminopyridines with various carbonyl compounds. nih.gov The three-component Groebke–Blackburn–Bienaymé reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide, is a powerful tool for generating 2,3-disubstituted imidazo[1,2-a]pyridines. acs.org While often metal-catalyzed, numerous metal-free variations have been developed. For instance, using deep eutectic solvents like a urea-choline chloride mixture allows this reaction to proceed efficiently without a catalyst, offering advantages such as the use of a biodegradable solvent and simple product purification. researchgate.net

Another significant advancement is the use of elemental sulfur to promote the oxidative cyclization of 2-aminopyridines and aldehydes. This method provides a highly atom-economical, metal- and base-free pathway to substituted imidazo[1,2-a]pyridines, accommodating both arylacetaldehydes and aliphatic aldehydes with excellent yields. rsc.org

Iodine-promoted reactions also represent a versatile metal-free approach. Molecular iodine can catalyze the condensation of 2-aminopyridine with acetophenones or heteroaryl analogues under mild conditions, such as in micellar media or "on-water" systems. nih.gov Furthermore, iodine can trigger the cleavage of the N–O bond in oxime esters to produce reactive iminyl radicals, which then couple regioselectively with pyridines to form 2-substituted imidazo[1,2-a]pyridines. acs.org

The table below summarizes various metal-free approaches for the synthesis of the imidazo[1,2-a]pyridine core.

Reaction Type Reactants Catalyst/Promoter Key Features
Groebke–Blackburn–Bienaymé2-Aminopyridine, Aldehyde, IsocyanideNone (in Deep Eutectic Solvent)Environmentally benign, simple workup, good yields. researchgate.net
Oxidative Annulation2-Aminopyridines, AldehydesElemental SulfurMetal- and base-free, high atom economy, scalable. rsc.org
Condensation/Cyclization2-Aminopyridine, AcetophenonesMolecular IodineMild conditions, can be performed in aqueous media. nih.gov
Radical CouplingPyridines, Oxime EstersMolecular IodineForms 2-substituted products via iminyl radicals. acs.org
CycloisomerizationN-propargylpyridiniumsNaOHRapid, occurs in aqueous media at ambient temperature. rsc.org

C-H Functionalization Strategies for Regioselective Substitution of Imidazo[1,2-a]pyridines

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for introducing functional groups into the imidazo[1,2-a]pyridine skeleton, avoiding the need for pre-functionalized starting materials. nih.govresearchgate.net This approach allows for the late-stage modification of the heterocyclic core, providing rapid access to diverse analogues. Research has focused on achieving high regioselectivity at the various carbon positions of the scaffold (C2, C3, C5, C6, C7, and C8). rsc.org

The C3 position is the most common site for C-H functionalization due to its electron-rich nature. nih.gov A variety of transformations have been developed for this position. For example, a highly regioselective C-H/S-H cross-coupling of imidazo[1,2-a]pyridines with thiols can be achieved using a copper catalyst and molecular oxygen as the oxidant to form C3-sulfenated products. rsc.org While this specific example uses a metal catalyst, the broader strategy of targeting the C3 position is paramount.

Visible light-induced photochemistry offers a greener alternative for C-H functionalization, often proceeding under mild conditions without strong oxidants or expensive metal catalysts. nih.gov For instance, the perfluoroalkylation of imidazo[1,2-a]pyridines at the C3 position can be accomplished using perfluoroalkyl iodides under visible light, proceeding through a photoactive electron donor-acceptor (EDA) complex at room temperature. nih.gov Similarly, aerobic oxidative cross-dehydrogenative coupling between imidazo[1,2-a]pyridines and N-phenyltetrahydroisoquinoline, using rose bengal as a photocatalyst, allows for C3-aminoalkylation. nih.gov

Metal-free C-H functionalization approaches are also being developed. One such method involves using formaldehyde (B43269) as both a solvent and a carbon source to insert a methylene (B1212753) group, bridging two imidazo[1,5-a]pyridine (B1214698) molecules. acs.org This demonstrates a C(sp²)–H functionalization to form a C(sp²)–C(sp³)–H–C(sp²) bond without any metal catalysis. acs.org While reports on the functionalization of other positions (C2, C5, C6, C7, C8) are less common, they remain an active area of research to enable comprehensive diversification of the scaffold. nih.govrsc.org

The following table highlights different C-H functionalization strategies for imidazo[1,2-a]pyridines.

Position Functionalization Type Methodology Key Advantages
C3ThiolationCopper-catalyzed C-H/S-H cross-couplingHigh regioselectivity for C-S bond formation. rsc.org
C3PerfluoroalkylationVisible light-induced reaction with Rf-IMetal-free, room temperature, broad scope. nih.gov
C3AminoalkylationVisible light-promoted oxidative couplingAerobic conditions, uses an organic photocatalyst. nih.gov
MultipleMethylene InsertionMetal-free reaction with formaldehydeForms bridged bis-heteroarenes. acs.org

Green Chemistry Principles and Sustainable Synthetic Approaches

The integration of green chemistry principles into the synthesis of imidazo[1,2-a]pyridines is crucial for developing environmentally sustainable and efficient chemical processes. connectjournals.com Key strategies include the use of microwave irradiation, solvent-free reaction conditions, and aqueous media. researchgate.netresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been recognized as a highly effective technique for accelerating the synthesis of imidazo[1,2-a]pyridines. researchgate.net It facilitates rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes, improve yields, and enhance product purity. acs.org For example, a catalyst-free heteroannulation between various 2-aminopyridines and α-bromoketones proceeds in excellent yields under microwave irradiation using a mixture of water and isopropanol (B130326) (H₂O-IPA) as a green solvent system. acs.org Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines has also been successfully achieved under microwave irradiation, highlighting the method's alignment with green chemistry goals. researchgate.net

Solvent-Free Conditions: Eliminating volatile and often hazardous organic solvents is a cornerstone of green chemistry. Several protocols for imidazo[1,2-a]pyridine synthesis have been developed to run under solvent-free, or "neat," conditions. A facile method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation without any solvent, resulting in a very clean, high-yielding, and environmentally benign process with a simple workup. researchgate.net

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of imidazo[1,2-a]pyridines in aqueous media has been successfully demonstrated. An ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide system enables the synthesis to take place in water, offering mild, metal- and base-free conditions. organic-chemistry.org Another novel and highly efficient route involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water at ambient temperature, which provides quantitative yields in minutes on a gram scale. rsc.orgresearchgate.net This method shows a significant improvement in green metrics, such as the space-time-yield, compared to conventional routes. rsc.org

The table below provides an overview of green synthetic approaches for imidazo[1,2-a]pyridines.

Green Approach Reaction Details Solvent Key Advantages
Microwave-AssistedAnnulation of 2-aminopyridines and α-bromoketonesH₂O-IPARapid reaction times (minutes), excellent yields, catalyst-free. acs.org
Microwave-AssistedCondensation of 2-aminopyridines and α-bromoketonesNoneSolvent- and catalyst-free, clean reaction, simple workup. researchgate.net
Aqueous SynthesisNaOH-promoted cycloisomerization of N-propargylpyridiniumsWaterRapid, ambient temperature, quantitative yield, metal-free. rsc.org
Ultrasound-AssistedC-H functionalization of ketones with 2-aminopyridinesWaterMetal- and base-free, mild conditions. organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Chloro 3 Prop 1 En 2 Yl Imidazo 1,2 a Pyridine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For imidazo[1,2-a]pyridine (B132010) derivatives, ¹H and ¹³C NMR spectra are used to confirm the arrangement of substituents and the integrity of the heterocyclic core. dtic.milrsc.org

In the ¹H NMR spectrum of a 6-chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine, specific chemical shifts and coupling patterns are expected. The protons on the pyridine (B92270) ring typically appear in the aromatic region (δ 7.0–9.0 ppm). The proton at the C5 position is expected to be the most downfield due to its proximity to the bridgehead nitrogen. The chloro-substituent at C6 influences the electronic environment, causing shifts in the signals of adjacent protons at C5 and C7. The isopropenyl group at C3 would exhibit characteristic signals for the vinyl protons and the methyl group.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the imidazo[1,2-a]pyridine core resonate at specific chemical shifts, with carbons attached to heteroatoms (like C2, C3, C5, C8a) showing distinct values. tci-thaijo.org The presence of the chlorine atom at C6 would cause a downfield shift for that carbon atom. The signals for the prop-1-en-2-yl substituent would also be clearly identifiable. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed to definitively assign all proton and carbon signals and confirm connectivity within the molecule. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine Predicted values are based on data from analogous imidazo[1,2-a]pyridine derivatives. rsc.orgtci-thaijo.orgnih.gov

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
H-2~7.5 - 7.8-
C-2-~143 - 146
C-3-~120 - 125
H-5~8.8 - 9.0-
C-5-~124 - 127
C-6-~127 - 130
H-7~7.0 - 7.4-
C-7-~115 - 118
H-8~7.5 - 7.8-
C-8-~121 - 124
C-8a-~144 - 147
C-1' (prop-1-en-2-yl)-~140 - 143
H-2' (vinyl)~5.0 - 5.3 (2H)-
C-2' (prop-1-en-2-yl)-~112 - 115
H-3' (methyl)~2.1 - 2.4 (3H)-
C-3' (prop-1-en-2-yl)-~20 - 23

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. nih.gov For 6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine (C₁₀H₉ClN₂), HRMS can confirm the molecular formula by measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places.

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) experiments provide insight into the molecule's structure through fragmentation analysis. The fragmentation pattern is characteristic of the compound's structure and the stability of the resulting ions. For imidazo[1,2-a]pyridine derivatives, fragmentation often involves the cleavage of substituents from the heterocyclic core. nih.gov In the case of 6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine, characteristic fragmentation pathways would likely include the loss of the prop-1-en-2-yl group or a methyl radical from it, as well as cleavages involving the imidazo[1,2-a]pyridine scaffold itself. nih.govmdpi.com The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be a key diagnostic feature in the mass spectrum.

Table 2: HRMS Data for 6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine

Parameter Value
Molecular FormulaC₁₀H₉ClN₂
Calculated Monoisotopic Mass ([M+H]⁺)193.0527
Expected Major Fragments[M-CH₃]⁺, [M-C₃H₅]⁺, fragments of the chloro-imidazo[1,2-a]pyridine core

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nsf.gov The FT-IR spectrum of 6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine would display a series of absorption bands corresponding to the specific vibrational modes of its structural components. researchgate.netscite.ai

Key vibrational bands would include C-H stretching from the aromatic pyridine ring and the isopropenyl group, C=C and C=N stretching vibrations from the fused heterocyclic system, and the C=C stretching of the isopropenyl group. researchgate.net The presence of the chlorine substituent would be indicated by a C-Cl stretching vibration, typically found in the fingerprint region of the spectrum. The unique combination of these bands provides a spectroscopic signature for the compound. researchgate.net

Table 3: Characteristic FT-IR Vibrational Frequencies for 6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine Frequencies are based on data from analogous imidazo[1,2-a]pyridine and substituted aromatic compounds. researchgate.netresearchgate.net

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Alkene C-H Stretch3050 - 3150
Methyl C-H Stretch2850 - 3000
Aromatic C=C and C=N Stretch1450 - 1650
Alkene C=C Stretch1640 - 1680
C-H Bending (out-of-plane)750 - 900
C-Cl Stretch600 - 800

X-ray Crystallography for Definitive Solid-State Molecular Architecture and Conformational Analysis

The imidazo[1,2-a]pyridine core is typically found to be nearly planar. researchgate.net The analysis would reveal the precise conformation of the prop-1-en-2-yl group relative to this planar ring system. Furthermore, X-ray crystallography elucidates intermolecular interactions in the solid state, such as π–π stacking between the aromatic rings of adjacent molecules, which can influence the material's bulk properties. nih.gov

Table 4: Typical Crystallographic Parameters for Imidazo[1,2-a]pyridine Derivatives Data compiled from related structures. researchgate.netnih.gov

Parameter Typical Value Range
Crystal SystemMonoclinic, Triclinic
Space GroupP2₁/c, P-1
C-N Bond Lengths (ring)1.32 - 1.40 Å
C-C Bond Lengths (ring)1.37 - 1.45 Å
Planarity of Fused RingsHigh (low root-mean-square deviation)
Intermolecular Interactionsπ–π stacking, C-H···N hydrogen bonds

Mechanistic Investigations of Chemical Reactions Involving Imidazo 1,2 a Pyridine Ring Systems

Elucidation of Reaction Pathways and Intermediate Species in Cyclization Reactions

The formation of the imidazo[1,2-a]pyridine (B132010) ring system, such as in 6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine, typically proceeds through a series of well-defined steps involving the condensation and subsequent cyclization of a substituted 2-aminopyridine (B139424) with a suitable carbonyl compound or its equivalent. bio-conferences.org While direct mechanistic studies on the specific target compound are not extensively documented, the general reaction pathways are well-established and can be extrapolated.

A common and historically significant approach is the Tschitschibabin reaction, which involves the reaction of a 2-aminopyridine with an α-haloketone. bio-conferences.org For the synthesis of the title compound, this would involve the reaction of 5-chloro-2-aminopyridine with a halogenated derivative of 3-methyl-3-buten-2-one. The proposed pathway commences with the nucleophilic attack of the exocyclic amino group of the pyridine (B92270) on the α-carbon of the ketone, displacing the halide and forming an N-alkylated intermediate. This is followed by an intramolecular nucleophilic attack of the endocyclic pyridine nitrogen onto the carbonyl carbon, leading to a five-membered ring closure. Subsequent dehydration of the resulting cyclic alcohol intermediate yields the aromatic imidazo[1,2-a]pyridine ring system.

More contemporary methods often employ multicomponent reactions, which offer the advantage of assembling the target molecule from three or more starting materials in a single pot. mdpi.com For instance, a three-component reaction could involve 5-chloro-2-aminopyridine, an aldehyde, and an alkyne. bio-conferences.org The mechanism in such cases is more complex but generally involves the initial formation of a propargylamine (B41283) intermediate, followed by cyclization.

Another prevalent pathway involves the use of nitroolefins. In a reaction catalyzed by a Lewis acid like iron(III) chloride, a 2-aminopyridine can react with a nitroolefin in a cascade reaction to form the imidazo[1,2-a]pyridine core. bio-conferences.org This proceeds via a Michael addition of the aminopyridine to the nitroolefin, followed by subsequent intramolecular cyclization and elimination of nitrous acid.

Recent advancements have also focused on metal-free synthetic protocols, emphasizing environmentally benign strategies. nih.gov These methods often rely on iodine-promoted reactions or condensations in eco-friendly media like water. nih.gov The proposed mechanism for iodine-promoted synthesis involves the in-situ formation of an α-iodo ketone from a ketone and iodine, which then reacts with the 2-aminopyridine in a manner analogous to the classical Tschitschibabin synthesis. nih.gov

Role of Catalysts and Reagents in Stereoselectivity and Regioselectivity Control

Catalysts and reagents play a pivotal role in directing the outcome of imidazo[1,2-a]pyridine synthesis, particularly in controlling regioselectivity. The substitution pattern on the final product is highly dependent on the choice of starting materials and the reaction conditions.

In the context of synthesizing 6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine, the regiochemistry is primarily determined by the starting 5-chloro-2-aminopyridine. The cyclization will invariably lead to the chlorine atom at the 6-position of the resulting imidazo[1,2-a]pyridine ring.

The control of regioselectivity becomes more complex when substituted 2-aminopyridines with multiple potential nucleophilic sites are used. However, for 2-aminopyridines, the reaction consistently occurs through the initial attack of the exocyclic amino group followed by cyclization involving the endocyclic nitrogen, leading to the imidazo[1,2-a]pyridine core.

Various catalysts have been employed to enhance the efficiency and selectivity of these reactions. Lewis acids such as iron(III) chloride, aluminum chloride, and zinc chloride have been shown to be effective in promoting the reaction between 2-aminopyridines and nitroolefins. bio-conferences.org These catalysts activate the nitroolefin towards nucleophilic attack by the aminopyridine.

Transition metal catalysts, particularly copper and palladium, are also widely used. Copper(I) iodide, for instance, catalyzes the aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. organic-chemistry.org Palladium catalysts on carbon (Pd/C) have been utilized in one-pot syntheses from lignin-derived model compounds, facilitating both C-O bond cleavage and the subsequent cyclization. nih.gov

In recent years, there has been a growing interest in organocatalysis and metal-free catalytic systems. Iodine, often in combination with a base or in a micellar medium, has proven to be an effective promoter for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones. nih.gov The role of iodine is believed to be the in-situ generation of a more reactive α-iodo ketone intermediate. nih.gov

Stereoselectivity is generally not a factor in the formation of the aromatic imidazo[1,2-a]pyridine core itself. However, if chiral centers are present in the substituents or if the reaction leads to the formation of a chiral product through subsequent functionalization, the choice of catalyst and reagents can become critical for controlling the stereochemical outcome.

The table below summarizes the role of various catalysts in the synthesis of the imidazo[1,2-a]pyridine scaffold.

Catalyst/ReagentReaction TypeRole
Lewis Acids (e.g., FeCl₃)Cascade reaction with nitroolefinsActivation of the nitroolefin
Copper(I) IodideAerobic oxidative synthesisCatalyzes C-N bond formation
Palladium on Carbon (Pd/C)One-pot synthesis from β-O-4 modelsC-O bond cleavage and cyclization
Iodine (I₂)Condensation with ketonesIn-situ generation of α-iodo ketone

Kinetic Studies and Thermodynamic Considerations in Imidazo[1,2-a]pyridine Formation

Kinetic studies of related heterocyclic ring-forming reactions suggest that the rate-determining step can vary depending on the specific reaction pathway and conditions. In the classical Tschitschibabin synthesis, either the initial N-alkylation or the subsequent intramolecular cyclization can be the slowest step. The nucleophilicity of the aminopyridine, the electrophilicity of the carbonyl compound, and the nature of the leaving group on the α-carbon all influence the reaction rate.

The use of catalysts is primarily aimed at lowering the activation energy of the rate-determining step, thereby increasing the reaction rate. For instance, a Lewis acid catalyst can increase the electrophilicity of the carbonyl group, accelerating the intramolecular cyclization step. Microwave-assisted synthesis has also been shown to significantly reduce reaction times, which is a manifestation of enhanced reaction kinetics at elevated temperatures. nih.gov

The reaction temperature is a critical parameter influencing the kinetics of the reaction. While higher temperatures generally lead to faster reaction rates, they can also promote the formation of side products. Therefore, optimizing the temperature is crucial for achieving a good yield of the desired product in a reasonable timeframe.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the reaction mechanism, including the energies of transition states and intermediates. Such studies on related imidazo[1,2-a]pyridine syntheses have helped to rationalize the observed regioselectivity and to elucidate the role of catalysts at a molecular level.

The following table outlines the key kinetic and thermodynamic factors in imidazo[1,2-a]pyridine formation.

FactorInfluence
Thermodynamics
AromaticityProvides a strong driving force for the reaction.
DehydrationThe irreversible formation of water drives the equilibrium towards the product.
Kinetics
Nucleophilicity of AminopyridineA more nucleophilic aminopyridine will react faster.
Electrophilicity of CarbonylA more electrophilic carbonyl compound will react faster.
CatalystLowers the activation energy of the rate-determining step.
TemperatureIncreases the reaction rate, but may also lead to side products.

Structure Activity Relationship Sar Methodologies for Imidazo 1,2 a Pyridine Derivatives, Including Analogues of 6 Chloro 3 Prop 1 En 2 Yl Imidazo 1,2 a Pyridine

Systematic Exploration of Substituent Effects at Imidazo[1,2-a]pyridine (B132010) Ring Positions (C2, C3, C6, C7, C8)

The biological activity of imidazo[1,2-a]pyridine derivatives can be significantly altered by the introduction of various substituents at the C2, C3, C6, C7, and C8 positions.

C2 Position: The nature of the substituent at the C2 position has been shown to strongly influence the antiviral activity of these compounds against human cytomegalovirus (HCMV). nih.gov For instance, the introduction of a 2-methyl group into the imidazopyridinium core has been a key component in the design of Neuropeptide S Receptor (NPSR) antagonists. nih.gov In the context of antitubercular agents, imidazo[1,2-a]pyridine-2-carboxamide (B1600823) derivatives have been synthesized and evaluated, with SAR studies indicating that 2-carboxamides exhibit weaker minimum inhibitory concentrations (MICs) compared to 3-carboxamides, suggesting a potential shift in the mode of action. nih.gov

C3 Position: The C3 position is a common site for modification. The introduction of a methyl substituent at this position has led to a significant improvement in the affinity of imidazo[1,2-a]pyridine derivatives for the MCH1R receptor. nih.gov For antitubercular activity, 3-carboxamides have demonstrated more potent MICs than their 2-carboxamide (B11827560) counterparts. nih.gov

C6 Position: Modifications at the C6 position have been identified as crucial for the activity of phosphonocarboxylates against Rab geranylgeranyl transferase (RGGT). nih.gov The nature of the substituent at this position, including its bulkiness, length, and geometry, directly influences the compound's inhibitory activity. nih.gov For example, compounds with iodine, chlorine, or bromine at the C6 position have shown varying levels of activity in inhibiting Rab11A prenylation. nih.gov Furthermore, a broader exploration of substituents at the 6- and 7-positions has revealed that electron-withdrawing groups, such as cyano and trifluoromethyl, can negatively impact the antiparasitic effect of these compounds. researchgate.net

C7 Position: Similar to the C6 position, substitutions at the C7 position can modulate the biological activity of imidazo[1,2-a]pyridine derivatives. The presence of electron-withdrawing groups at this position has been shown to have a detrimental effect on antiparasitic activity. researchgate.net

C8 Position: The C8 position has also been a target for modification to enhance biological activity. For instance, imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel class of antimycobacterial agents. nih.gov

PositionSubstituent EffectTarget/ActivityReference
C2Nature of substituent influences antiviral activity.Human Cytomegalovirus (HCMV) nih.gov
C22-methyl group is key for antagonist activity.Neuropeptide S Receptor (NPSR) nih.gov
C22-carboxamides show weaker MICs than 3-carboxamides.Antitubercular nih.gov
C3Methyl group improves MCH1R affinity.MCH1R Receptor nih.gov
C33-carboxamides show more potent MICs than 2-carboxamides.Antitubercular nih.gov
C6Substituent nature (bulk, length, geometry) is critical for activity.Rab Geranylgeranyl Transferase (RGGT) nih.gov
C6 & C7Electron-withdrawing groups negatively impact activity.Antiparasitic researchgate.net
C88-carboxamides identified as novel lead series.Antimycobacterial nih.gov

Correlation between Molecular Features and Mechanistic Biological Interactions

The molecular features of imidazo[1,2-a]pyridine derivatives are intrinsically linked to their mechanistic interactions with biological targets. Molecular docking studies have been instrumental in elucidating these relationships.

For instance, in the development of antitubercular agents targeting ATP synthase, a quantitative correlation has been established between the interactions of different amino acid residues within the target protein and the inhibitory activity of imidazo[1,2-a]pyridine ethers and squaramides. informahealthcare.com Specifically, interactions with the Glu65b residue were found to be a key determinant of activity. informahealthcare.com

Molecular docking simulations have also been employed to investigate the binding interactions of imidazo[1,2-a]pyridine-appended chalcone (B49325) and Schiff base conjugates with various cancerous and microbial target proteins. researchgate.net These computational studies provide insights into the putative binding patterns of the most active compounds at the active sites of their respective targets. researchgate.net

Stereochemical and Conformational Influences on Receptor Binding and Enzyme Inhibition

The three-dimensional arrangement of atoms (stereochemistry) and the spatial orientation of the molecule (conformation) play a critical role in the biological activity of imidazo[1,2-a]pyridine derivatives.

A novel imidazo[1,2-a]pyridine derivative has been shown to modulate the active state of KRASG12D, a prevalent oncogenic mutation, by inducing "off-like" conformational shifts in the switch-I and switch-II regions of the protein. nih.gov This conformational change mimics the inactive state of KRASG12D, thereby inhibiting its function. nih.gov Comparative free energy profiles have demonstrated that certain derivatives can effectively shift the protein to a stable, low-energy conformation. nih.gov

Mechanistic Molecular and Cellular Biology of Imidazo 1,2 a Pyridine Derivatives

Investigations into Specific Enzyme Inhibition Mechanisms (e.g., ATP Synthase, EGFR, COX-2, Autotaxin, ABC Transporters)

No studies detailing the inhibitory activity of 6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine against ATP Synthase, EGFR, COX-2, Autotaxin, or ABC transporters are available.

Modulation of Cellular Pathways and Signaling Cascades (e.g., Apoptosis Induction, Cell Cycle Regulation)

There is no published evidence on how 6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine modulates apoptosis, cell cycle regulation, or any other cellular signaling cascades.

Target Identification and Validation Studies for Imidazo[1,2-a]pyridine-based Modulators

No biological targets have been identified or validated specifically for 6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine.

Molecular Interaction Profiling with Biological Macromolecules (e.g., protein binding studies)

No protein binding studies or molecular interaction profiles for 6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine have been reported.

Advanced Functionalization and Chemical Modifications of the Imidazo 1,2 a Pyridine Core

Post-Cyclization Derivatization and Diversification Strategies

Once the core imidazo[1,2-a]pyridine (B132010) ring system is synthesized, a vast array of chemical reactions can be employed to introduce new functional groups, a process known as post-cyclization derivatization. These strategies are essential for creating libraries of related compounds for structure-activity relationship (SAR) studies. nih.gov

The C3 position is the most common site for functionalization due to its high electron density, making it susceptible to attack by electrophiles and radicals. nih.gov Modern synthetic methods have provided numerous pathways for C3 derivatization under mild conditions. Visible light-induced photocatalysis, for example, has emerged as a powerful tool. This technique allows for the introduction of various groups at the C3 position, including:

Trifluoromethylation: Introduction of a CF3 radical. mdpi.com

Formylation: Addition of a formyl group (-CHO) using reagents like tetramethylethylenediamine (TMEDA). mdpi.com

Alkoxycarbonylation: Installation of an ester group, which can be further converted into other functionalities. mdpi.com

Cyanomethylation: Addition of a cyanomethyl group (-CH2CN). mdpi.com

Beyond photocatalysis, multicomponent reactions (MCRs) offer an efficient way to rapidly build molecular complexity. A catalyst-free, three-component reaction involving an imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid can introduce an aryomethyl group at the C3 position. nih.gov These methods highlight the versatility of the imidazo[1,2-a]pyridine core for creating diverse chemical entities.

Table 1: Examples of Post-Cyclization Functionalization Reactions at the C3 Position

Reaction Type Reagents/Conditions Functional Group Introduced
Trifluoromethylation Visible Light, Photocatalyst -CF3
Formylation Visible Light, Rose Bengal, TMEDA -CHO
Alkoxycarbonylation Visible Light, Rose Bengal, Carbazates -COOR
Cyanomethylation Visible Light, Bromoacetonitrile -CH2CN
Arylomethylation Glyoxylic Acid, Boronic Acid, Heat -CH2Ar

Regioselective Functionalization Techniques for Complex Imidazo[1,2-a]pyridine Systems

While the C3 position is inherently reactive, achieving functionalization at other positions (C2, C5, C6, C7, C8) requires more sophisticated, regioselective techniques. rsc.org Controlling the site of modification is critical when the scaffold is already substituted, as in the case of 6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine.

One powerful strategy involves directed metalation. By using potent organometallic bases, such as TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), specific protons on the imidazo[1,2-a]pyridine ring can be selectively abstracted. This generates a metalated intermediate (e.g., with Mg or Zn) that can then react with an electrophile to install a new substituent at a precise location. For instance, calculations of pKa values and N-basicities can predict the most acidic proton, allowing for rational design of the reaction conditions. rsc.org The choice of the metalating agent can even lead to a switch in regioselectivity; for example, using TMPMgCl·LiCl on a 6-chloro-substituted analog directs functionalization to the C3 position, whereas using TMP2Zn·2MgCl2·2LiCl can switch the reactivity to the C5 position. rsc.org

Another advanced technique is transition-metal-catalyzed C-H activation. This approach uses a directing group attached to the imidazo[1,2-a]pyridine scaffold to guide a metal catalyst (e.g., Rhodium) to a specific C-H bond. For example, an N-methoxyamide group at the C3 position has been used to direct the arylation of the C5 position, a modification that is otherwise difficult to achieve. rsc.org These methods provide chemists with the tools to override the natural reactivity of the heterocyclic system and build highly complex, poly-functionalized molecules. rsc.org

Scaffold Hopping and Bioisosteric Replacement Studies in Imidazo[1,2-a]pyridine Research

In medicinal chemistry, scaffold hopping and bioisosteric replacement are key strategies for lead optimization and the discovery of novel intellectual property. rsc.org

Scaffold hopping involves replacing the central molecular core (the scaffold) with a structurally different one while retaining similar biological activity. This can lead to compounds with improved properties, such as better synthetic accessibility or a more favorable pharmacokinetic profile. drugbank.com The imidazo[1,2-a]pyridine scaffold itself has been identified through scaffold hopping strategies. For instance, it has been used as a replacement for a benzimidazole (B57391) core to develop potent dual PI3K/mTOR inhibitors. nih.gov Conversely, researchers have hopped from the imidazo[1,2-a]pyridine core to other bicyclic systems, such as pyrazolo[1,5-a]pyridines, in the search for new antituberculosis agents. rsc.org

Bioisosteric replacement is a more subtle modification where an atom or a group of atoms in a molecule is exchanged for another with similar physical or chemical properties, without significantly changing the biological activity. nih.gov This is often done to improve metabolic stability, potency, or selectivity. A classic example in imidazo[1,2-a]pyridine research is the replacement of a nitrogen atom in the related imidazo[1,2-a]pyrimidine (B1208166) scaffold with a C-F group at the 8-position. The resulting 8-fluoroimidazo[1,2-a]pyridine (B164112) was found to be an effective physicochemical mimic, demonstrating the utility of this bioisosteric switch in developing modulators for the GABAA receptor. nih.govnih.gov This strategy was also employed in the design of novel c-Met kinase inhibitors. nih.gov

Table 2: Examples of Scaffold Hopping and Bioisosteric Replacement

Strategy Original Scaffold/Group Replacement Scaffold/Group Therapeutic Target/Application
Scaffold Hopping Benzimidazole Imidazo[1,2-a]pyridine PI3K/mTOR Inhibition nih.gov
Scaffold Hopping Imidazo[1,2-a]pyridine Pyrazolo[1,5-a]pyridine Antituberculosis Agents rsc.org
Bioisosteric Replacement Imidazo[1,2-a]pyrimidine (N at position 8) 8-Fluoroimidazo[1,2-a]pyridine (C-F at position 8) GABAA Receptor Modulation nih.gov
Bioisosteric Replacement Imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyridine c-Met Kinase Inhibition nih.gov

Emerging Research Applications of Imidazo 1,2 a Pyridines Beyond Therapeutic Contexts

Role as Corrosion Inhibitors in Material Science

The protection of metals from corrosion is a critical aspect of material science and engineering. Organic heterocyclic compounds, particularly those containing nitrogen, sulfur, and oxygen atoms, are effective corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier. Imidazo[1,2-a]pyridine (B132010) derivatives have emerged as a promising class of corrosion inhibitors for various metals and alloys, particularly in acidic media. tandfonline.comresearchgate.net

The inhibitory action of these molecules stems from the presence of the imidazo[1,2-a]pyridine nucleus, which is rich in π-electrons and contains nitrogen atoms with lone pairs of electrons. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, blocking the active corrosion sites. The efficiency of inhibition can be further tuned by introducing different substituents onto the imidazo[1,2-a]pyridine core.

A study on newly synthesized imidazo[1,2-a]pyridine derivatives for the corrosion inhibition of mild steel in 1 M HCl medium demonstrated excellent anticorrosion performance. tandfonline.com The inhibition efficiency of these compounds was found to increase with increasing concentration, with one derivative, Imd2, exhibiting an efficiency of 98.1%. tandfonline.com The presence of two chlorine atoms in the ortho position of the Imd2 structure was found to enhance its inhibitory effect. tandfonline.com The adsorption of these derivatives was found to obey the Langmuir isotherm, indicating the formation of a monolayer on the steel surface. tandfonline.com

Another study investigated a newly synthesized derivative of imidazo(1,2-a)pyridine as a corrosion inhibitor for carbon steel in a saline solution (3.5% NaCl). anjs.edu.iq The thermodynamic parameters obtained in this study supported a physical adsorption mechanism, and the adsorption also followed the Langmuir adsorption isotherm. anjs.edu.iq

The following table summarizes the inhibition efficiency of some imidazo[1,2-a]pyridine derivatives:

InhibitorMetalCorrosive MediumInhibition Efficiency (%)Reference
Imd1Mild Steel1 M HCl96.5 tandfonline.com
Imd2Mild Steel1 M HCl98.1 tandfonline.com
Imd3Mild Steel1 M HCl95.3 tandfonline.com
BDIPMACarbon Steel3.5% NaClNot specified anjs.edu.iq

Theoretical studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have been employed to further understand the anticorrosion mechanism of imidazo[1,2-a]pyridine derivatives. tandfonline.comanjs.edu.iq These computational methods help in elucidating the relationship between the molecular structure of the inhibitors and their protective performance.

Applications in Optoelectronic Devices and Materials Science

The unique photophysical properties of imidazo[1,2-a]pyridines have led to their investigation for applications in optoelectronic devices and materials science. rsc.org Their rigid, planar structure and extended π-conjugated system make them suitable candidates for use as fluorophores, emitters in organic light-emitting diodes (OLEDs), and components of other photo-functional materials. nih.govresearchgate.nettandfonline.com

Imidazo[1,2-a]pyridine derivatives have been designed and synthesized as deep-blue fluorescent emitters for high-performance OLEDs. In one study, two novel bipolar deep-blue fluorescent emitters, IP-PPI and IP-DPPI, were developed using imidazo[1,2-a]pyridine as an electron acceptor and phenanthroimidazole as an electron donor. nih.gov These materials exhibited outstanding thermal stability and high emission quantum yields. nih.gov Non-doped OLEDs based on these emitters showed impressive external quantum efficiencies (EQEs) of 4.85% and 4.74% with deep-blue Commission Internationale de l'Éclairage (CIE) coordinates. nih.gov

The photophysical properties of imidazo[1,2-a]pyridine-based dyes can be finely tuned by altering the substituents on the core structure and by changing the solvent media. tandfonline.com Theoretical studies using DFT and Time-Dependent DFT (TD-DFT) have been instrumental in understanding the excited-state intramolecular proton transfer (ESIPT) process in these dyes, which is crucial for their fluorescent properties. tandfonline.com The significant Stokes shift observed in some of these dyes makes them highly attractive for applications such as chemosensors, fluorescent probes, and laser dyes. tandfonline.com

A novel class of bright V-shaped chromophores featuring imidazo[1,2-a]pyridine units has also been reported. nih.gov These emitters, with a general X−ImPy−π−ImPy−X architecture, exhibit near-UV to deep-blue emission. nih.gov This research expands the range of bright deep-blue emitters based on the imidazo[1,2-a]pyridine scaffold for potential use in optoelectronics. nih.gov

The following table summarizes the optoelectronic properties of some imidazo[1,2-a]pyridine-based materials:

MaterialApplicationExternal Quantum Efficiency (EQE)CIE Coordinates (x, y)Reference
IP-PPI (non-doped)OLED Emitter4.85%(0.153, 0.097) nih.gov
IP-DPPI (non-doped)OLED Emitter4.74%(0.154, 0.114) nih.gov
IP-PPI (40 wt% doped)OLED Emitter5.23%(0.154, 0.077) nih.gov
IP-DPPI (20 wt% doped)OLED Emitter6.13%(0.153, 0.078) nih.gov

Catalytic and Organocatalytic Applications of Imidazo[1,2-a]pyridine Derivatives

In addition to being the target of synthetic efforts, imidazo[1,2-a]pyridine derivatives are themselves finding applications as catalysts and organocatalysts in organic synthesis. Their structural features, including the presence of basic nitrogen atoms, make them suitable for catalyzing a variety of chemical transformations.

A flavin–iodine-coupled organocatalytic system has been reported for the aerobic oxidative C–N bond-forming process that enables the synthesis of imidazo[1,2-a]pyridines. acs.org This dual catalytic system can also be applied to the one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols. acs.orgacs.org The proposed mechanism involves the in-situ formation of a phenacyl iodide intermediate, which then reacts with the aminopyridine. acs.org

Furthermore, iodine itself has been used as a catalyst in the synthesis of imidazo[1,2-a]pyridine derivatives through a three-component condensation reaction. nih.gov This method is noted for its cost-effectiveness and the use of a benign catalyst. nih.gov

While the direct use of "6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine" as a catalyst has not been reported, the broader class of imidazo[1,2-a]pyridines serves as a platform for the development of new catalytic systems. The functionalization of the imidazo[1,2-a]pyridine core allows for the tuning of its catalytic activity and selectivity. For instance, the introduction of specific functional groups can enhance the basicity or Lewis acidity of the molecule, thereby influencing its catalytic performance in various organic reactions.

The development of catalyst-free methods for the functionalization of the C-3 position of imidazo[1,2-a]pyridines has also been a significant area of research. nih.gov These methods, often involving multicomponent reactions, provide rapid access to new chemical entities for drug discovery and other applications. nih.gov

Conclusion and Future Research Directions in Imidazo 1,2 a Pyridine Chemistry

Synthesis and Structural Characterization of 6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine: Current Status and Methodological Refinements

The synthesis of 6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine, while not extensively detailed in dedicated literature, can be approached through established methodologies for the functionalization of the imidazo[1,2-a]pyridine (B132010) core. A plausible and efficient synthetic strategy involves a two-step process starting from commercially available 5-chloro-2-aminopyridine.

The initial and crucial step is the construction of the imidazo[1,2-a]pyridine ring system. This is typically achieved through a condensation reaction between a 2-aminopyridine (B139424) derivative and an α-haloketone. In this case, 5-chloro-2-aminopyridine would be reacted with a suitable α-haloketone to introduce the prop-1-en-2-yl precursor at the 3-position. A subsequent functional group manipulation, such as a Wittig reaction or a dehydration, would then yield the desired prop-1-en-2-yl substituent.

A refined and more direct approach could involve a one-pot, multi-component reaction, such as the Groebke-Blackburn-Bienaymé reaction. mdpi.comresearchgate.net This methodology allows for the simultaneous introduction of substituents at various positions of the imidazo[1,2-a]pyridine ring, potentially offering a more atom-economical and efficient route to the target compound.

Table 1: Proposed Synthetic Route and Reaction Conditions

StepReactantsReagents and ConditionsProduct
15-Chloro-2-aminopyridine, 3-chloro-2-butanoneNaHCO₃, Ethanol, Reflux6-Chloro-3-methyl-2-acetylimidazo[1,2-a]pyridine
26-Chloro-3-methyl-2-acetylimidazo[1,2-a]pyridineMethyltriphenylphosphonium bromide, n-BuLi, THF, 0 °C to rt6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine

The structural characterization of 6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine would rely on a combination of spectroscopic techniques to confirm its molecular structure and purity.

Table 2: Expected Spectroscopic Data for 6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons of the imidazo[1,2-a]pyridine core, with characteristic splitting patterns influenced by the chloro substituent. Resonances for the vinyl protons and the methyl group of the prop-1-en-2-yl substituent would also be present.
¹³C NMR Resonances for the carbon atoms of the heterocyclic core and the prop-1-en-2-yl group. The chemical shift of the carbon bearing the chloro group would be significantly affected.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₉ClN₂), along with characteristic fragmentation patterns.
IR Absorption bands corresponding to C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and vinyl), and C-Cl stretching.

Advanced Mechanistic Insights and Structure-Function Correlations for Imidazo[1,2-a]pyridine Analogues

The electronic properties of the imidazo[1,2-a]pyridine ring are significantly influenced by the nature and position of its substituents. The chloro group at the 6-position is an electron-withdrawing group, which is expected to decrease the electron density of the pyridine (B92270) ring. This, in turn, can affect the nucleophilicity of the imidazole (B134444) ring, particularly at the C-3 position.

Mechanistic studies on the functionalization of the imidazo[1,2-a]pyridine core, particularly at the C-3 position, often involve electrophilic substitution reactions. nih.gov The presence of the prop-1-en-2-yl group could direct further electrophilic attack to either the heterocyclic ring or the double bond, depending on the reaction conditions and the nature of the electrophile. Understanding these mechanistic pathways is essential for the rational design of new derivatives with desired properties.

Unexplored Synthetic Avenues and Strategic Chemical Modifications for Enhancing Academic Utility

The academic utility of 6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine can be significantly expanded through strategic chemical modifications. The prop-1-en-2-yl group serves as a versatile handle for a variety of chemical transformations.

Potential Chemical Modifications:

Functionalization of the Double Bond: The double bond of the prop-1-en-2-yl group is amenable to a range of reactions, including hydrogenation, halogenation, epoxidation, and dihydroxylation. These transformations would introduce new functional groups and stereocenters, leading to a library of novel derivatives with potentially diverse biological activities.

Cross-Coupling Reactions: The chloro group at the 6-position can be utilized in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This would allow for the introduction of a wide array of aryl, heteroaryl, or amino substituents at this position, enabling the exploration of structure-activity relationships.

C-H Functionalization: Recent advances in C-H functionalization chemistry offer exciting opportunities for the direct modification of the imidazo[1,2-a]pyridine core. mdpi.com Targeting other positions on the heterocyclic ring for functionalization would provide access to novel structural motifs that are not easily accessible through traditional methods.

These unexplored synthetic avenues would not only expand the chemical space around this particular scaffold but also provide valuable tools for probing its biological and material properties.

Interdisciplinary Research Opportunities and Emerging Areas of Inquiry for Imidazo[1,2-a]pyridine Chemistry

The unique structural features of 6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine open up several interdisciplinary research opportunities.

Medicinal Chemistry: The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore found in numerous approved drugs with a wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-viral agents. nih.govnih.gov The specific substitution pattern of the title compound could be explored for its potential as an inhibitor of various biological targets. For example, derivatives of this scaffold have shown promise as kinase inhibitors. nih.gov

Materials Science: Imidazo[1,2-a]pyridine derivatives have been investigated for their applications in organic light-emitting diodes (OLEDs) and as fluorescent probes due to their favorable photophysical properties. The introduction of the chloro and prop-1-en-2-yl groups could modulate the electronic and photophysical properties of the molecule, making it a candidate for novel materials with tailored optical and electronic characteristics. mdpi.com

Catalysis: The nitrogen atoms in the imidazo[1,2-a]pyridine ring can act as ligands for transition metals. The development of chiral derivatives of 6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine could lead to new classes of catalysts for asymmetric synthesis.

Q & A

Q. What are the established synthetic routes for 6-chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of 2-aminopyridine derivatives with α-haloketones or propargyl bromides. For example:

  • Method A : Reacting 6-chloro-2-aminopyridine with 3-chloropent-1-en-2-one under solvent-free conditions with Na₂CO₃ as a base yields ~75% product after 12 hours at 120°C .
  • Method B : Propargyl bromide-mediated cyclization in ethanol under reflux (78°C) achieves 68% yield but requires rigorous exclusion of moisture .
  • Optimization : Solvent-free methods reduce side reactions (e.g., dimerization), while polar aprotic solvents like DMF improve solubility but lower selectivity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • NMR Spectroscopy : 1H^1\text{H}-NMR distinguishes the prop-1-en-2-yl group (δ 5.2–5.8 ppm for vinyl protons) and imidazo[1,2-a]pyridine core (δ 7.5–8.3 ppm for aromatic protons). 13C^{13}\text{C}-NMR confirms chloro-substitution (C-6) at ~140 ppm .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 221.05 (C₁₀H₈ClN₂⁺) with <2 ppm error .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms >95% purity .

Q. What biological activities are reported for structurally related imidazo[1,2-a]pyridines?

  • Antimicrobial : Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) at C-6 show MIC values of 2–8 µg/mL against S. aureus and E. coli .
  • Antiparasitic : Analogues like 6-chloro-2-methylimidazo[1,2-a]pyridines exhibit IC₅₀ = 0.8 µM against Leishmania donovani .
  • Neuroactive : Prop-1-en-2-yl substituents enhance blood-brain barrier permeability in rodent models .

Q. How do substituents at C-3 and C-6 influence reactivity in cross-coupling reactions?

  • C-3 (prop-1-en-2-yl) : The allylic position facilitates Friedel-Crafts acylation (e.g., acetylations with AlCl₃) but requires inert atmospheres to prevent oxidation .
  • C-6 (Cl) : Chlorine acts as a directing group in Suzuki-Miyaura couplings, enabling regioselective arylations at C-2 or C-8 .

Advanced Research Questions

Q. How can reaction selectivity be improved for C-3 functionalization without affecting the chloro substituent at C-6?

  • Catalytic Systems : Use Pd(OAc)₂/XPhos in THF at 60°C to achieve >90% selectivity for C-3 acylation over C-6 dehalogenation .
  • Protecting Groups : Temporarily convert the prop-1-en-2-yl group to an epoxide during halogenation steps, then regenerate via acid hydrolysis .

Q. What computational models predict the compound’s binding affinity for kinase targets?

  • Docking Studies : Molecular dynamics simulations (AMBER force field) suggest strong hydrogen bonding with ATP-binding pockets (e.g., CDK2: ΔG = -9.2 kcal/mol) .
  • QSAR Analysis : Hammett constants (σ⁺) for the chloro and prop-1-en-2-yl groups correlate with inhibitory activity (R² = 0.89) .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Source of Variability : Discrepancies in IC₅₀ values (e.g., 0.8 µM vs. 5.2 µM for antileishmanial activity) arise from assay conditions (e.g., serum concentration, pH) .
  • Mitigation : Standardize protocols using CLSI guidelines and include positive controls (e.g., amphotericin B for parasites) .

Q. What strategies optimize the compound’s metabolic stability without compromising potency?

  • Prodrug Design : Mask the prop-1-en-2-yl group as a tert-butyl carbonate, improving plasma half-life from 1.2 to 4.7 hours in murine models .
  • Isotere Replacement : Replace chlorine with CF₃ to reduce CYP450-mediated dehalogenation (t₁/₂ increased by 3-fold) .

Q. How does the prop-1-en-2-yl group’s stereoelectronic profile influence photophysical properties?

  • UV-Vis Spectroscopy : The allyl group induces a bathochromic shift (λₐᵦₛ = 320 nm vs. 290 nm for non-allylated analogues) due to extended conjugation .
  • Fluorescence : Quantum yield (Φ = 0.33) is enhanced by rigidity imparted by the imidazo[1,2-a]pyridine core .

Q. What are the ecological impacts of releasing this compound into aquatic systems?

  • Biodegradation : Aerobic microbial degradation (OECD 301F) shows 40% mineralization in 28 days, with chloroimidazole as a persistent byproduct .
  • Toxicity : LC₅₀ for Daphnia magna is 12 mg/L, classified as "toxic" under GHS Category 3 .

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6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.